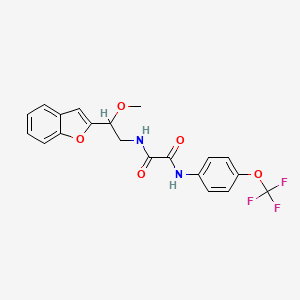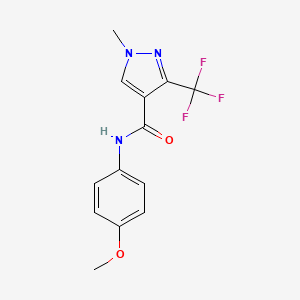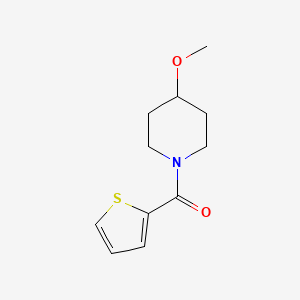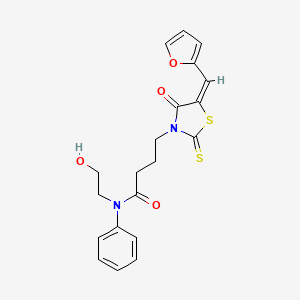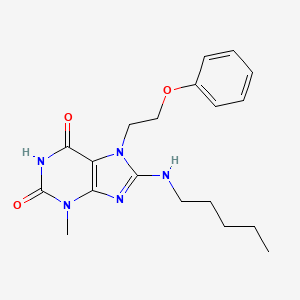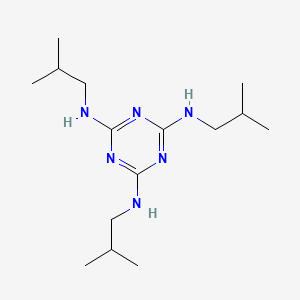
N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazine derivatives, specifically those with a 1,3,5-triazine core, are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. These compounds are known for their diverse biological activities and applications in medicinal and agricultural fields. They exhibit a range of pharmacological properties, including anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, antimalarial, and antimicrobial activities .
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of cyanuric chloride as a starting material, which can be further reacted with various nucleophiles to introduce different substituents onto the triazine ring. For instance, the synthesis of N,N',N''-triisobutyl-1,3,5-triazine-2,4,6-triamine could potentially follow a similar route, starting from cyanuric chloride and introducing isobutyl groups through nucleophilic substitution reactions. The synthesis of triazine derivatives has been expanded to include a variety of biological potent agents, with some novel compounds being synthesized and characterized by elemental analyses, IR, NMR, and mass spectra . Additionally, a Lewis acid-promoted cycloaddition reaction has been described for the synthesis of 1,2,4-triazines, which could be adapted for the synthesis of related 1,3,5-triazine derivatives .
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can be substituted with various functional groups. The crystal structure of melamine, a simple triazine derivative, has been determined, revealing the presence of aspherical distortions that are chemically reasonable and often have the symmetry of the molecule . This information can be extrapolated to understand the molecular structure of more complex triazine derivatives, such as N,N',N''-triisobutyl-1,3,5-triazine-2,4,6-triamine, which would have additional steric and electronic effects due to the isobutyl substituents.
Chemical Reactions Analysis
Triazine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which is more preferred over electrophilic substitution due to the weaker resonance energy of the triazine ring compared to benzene . The reactivity of the triazine ring allows for the introduction of different substituents, which can significantly alter the biological activity of the compounds. For example, the introduction of electron-withdrawing or electron-donating groups can enhance antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by the substituents attached to the triazine ring. These compounds generally exhibit good thermal stability and can have high nitrogen content, which is particularly relevant for energetic materials . The presence of different substituents can also affect the solubility, melting point, and reactivity of these compounds. For instance, the introduction of bulky isobutyl groups in N,N',N''-triisobutyl-1,3,5-triazine-2,4,6-triamine would likely affect its physical properties, such as solubility in organic solvents and melting point, compared to unsubstituted triazine or those with smaller substituents.
科学的研究の応用
Melamine Detection in Dairy Products
- Infrared Spectroscopy for Detection : Research has demonstrated that infrared spectroscopy, specifically near-infrared (NIR) and mid-infrared (MIR) spectroscopies, can effectively detect melamine in dairy products, including liquid milk, infant formula, and milk powder. The method has been found to be quick, sensitive, robust, and cost-effective, with a detection limit below 1 ppm (Balabin & Smirnov, 2011).
Chemical Synthesis and Characterization
- Dendrimeric Complexes : Melamine has been used in the synthesis of dendrimeric complexes. For instance, dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes have been synthesized and characterized for their magnetic behaviors (Uysal & Koç, 2010).
Agricultural Applications
- Triazine Fertilizers : Studies have explored the use of triazines like melamine as slow-release nitrogen fertilizers. Their degradation and nitrogen mineralization rate in soils, particularly when influenced by microbial activity, have significant implications for agricultural practices (Peacock & Dipaola, 1992).
Antimicrobial Applications
- N-Halamine Precursors : Research has shown that melamine can be used to synthesize N-halamine precursors, which, when applied to cotton fabrics, exhibit strong antimicrobial properties against bacteria like S. aureus and E. coli (Jiang et al., 2014).
Industrial and Material Science Applications
- Corrosion Inhibition : Triazine derivatives, including those based on melamine, have been studied for their potential as corrosion inhibitors for metals like N80 steel in acidic media, showcasing significant inhibition efficiency (Yadav et al., 2015).
Environmental Applications
- Hydrolase Activity for Environmental Remediation : Melamine and its derivatives can be targeted by specific microbial hydrolase activities, which can be crucial for environmental remediation, particularly in the context of contamination by s-triazine compounds (Mulbry, 1994).
Energetic Materials Research
- High-Pressure Behavior : Studies on melamine under high pressure conditions have implications for the development of energetic materials, as it exhibits properties similar to other energetic compounds like TATB and RDX (Shelton et al., 2018).
Carbon Dioxide Capture
- CO2 Adsorption : A triazine-based covalent organic polymer has shown significant potential in CO2 uptake, highlighting the application of melamine derivatives in addressing environmental challenges like greenhouse gas capture (Gomes et al., 2015).
特性
IUPAC Name |
2-N,4-N,6-N-tris(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6/c1-10(2)7-16-13-19-14(17-8-11(3)4)21-15(20-13)18-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPNTJXENMTKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)NCC(C)C)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

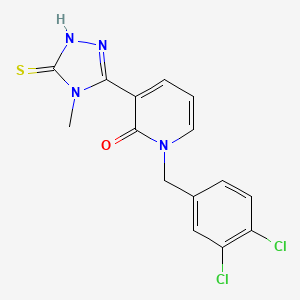

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)
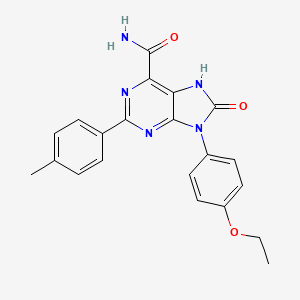
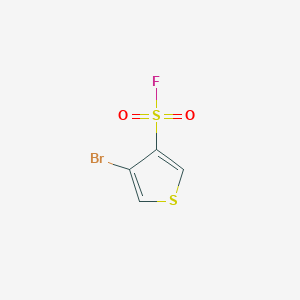
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
